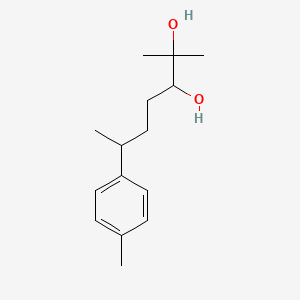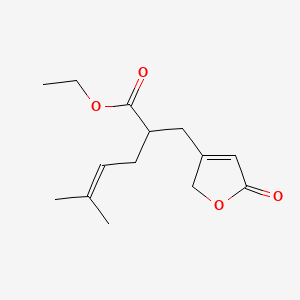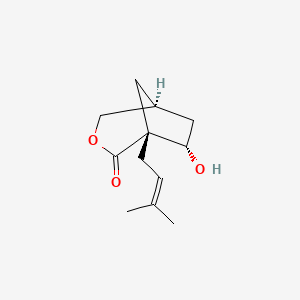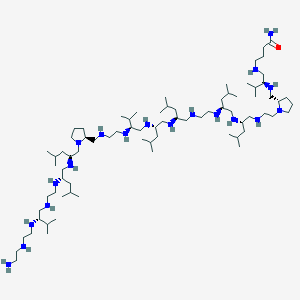![molecular formula C20H29NaO5 B593380 Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate
Overview
Description
Prostaglandin I3 (sodium salt) is a bioactive lipid compound derived from eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) and prostaglandin I synthase . It is known for its potent vasodilatory and anti-platelet aggregation properties, making it a significant compound in cardiovascular research .
Biochemical Analysis
Biochemical Properties
Prostaglandin I3 (sodium salt) functions as a vasodilator and inhibitor of platelet aggregation . It interacts with specific enzymes and proteins, such as cyclooxygenase (COX) and prostacyclin synthase, which are involved in its biosynthesis from arachidonic acid . The compound binds to prostacyclin (IP) receptors on the surface of target cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This interaction results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
Prostaglandin I3 (sodium salt) exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cAMP levels, which leads to the relaxation of smooth muscle cells . In platelets, the compound inhibits aggregation by preventing the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet adhesion and clot formation . Additionally, Prostaglandin I3 (sodium salt) modulates gene expression and cellular metabolism by influencing signaling pathways such as the cAMP-dependent protein kinase (PKA) pathway .
Molecular Mechanism
The molecular mechanism of Prostaglandin I3 (sodium salt) involves its binding to the IP receptors on target cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation . The compound also influences gene expression by modulating transcription factors and other signaling molecules involved in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin I3 (sodium salt) can vary over time. The compound is relatively stable under controlled conditions, but its activity may decrease due to degradation or interaction with other biomolecules . Long-term studies have shown that Prostaglandin I3 (sodium salt) maintains its vasodilatory and anti-aggregatory effects over extended periods, although its efficacy may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated consistent results regarding its impact on cellular function and stability .
Dosage Effects in Animal Models
The effects of Prostaglandin I3 (sodium salt) in animal models are dose-dependent. At low doses, the compound effectively induces vasodilation and inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may lead to toxic effects such as hypotension, gastrointestinal disturbances, and renal impairment . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Prostaglandin I3 (sodium salt) is involved in the metabolic pathways of arachidonic acid . It is synthesized from arachidonic acid through the action of COX and prostacyclin synthase . The compound interacts with various enzymes and cofactors, including PKA and adenylate cyclase, which play essential roles in its metabolic processes . Prostaglandin I3 (sodium salt) also affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Prostaglandin I3 (sodium salt) is transported and distributed within cells and tissues through specific transporters and binding proteins . It interacts with albumin and other plasma proteins, which facilitate its transport in the bloodstream . The compound is distributed to target tissues, where it binds to IP receptors and exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue perfusion and receptor expression levels .
Subcellular Localization
The subcellular localization of Prostaglandin I3 (sodium salt) is primarily in the plasma membrane, where it binds to IP receptors . The compound may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific biomolecules and post-translational modifications . Targeting signals and modifications, such as phosphorylation, play crucial roles in directing Prostaglandin I3 (sodium salt) to specific subcellular locations and influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin I3 (sodium salt) is synthesized from eicosapentaenoic acid by the action of cyclooxygenase and prostaglandin I synthase . The synthetic route involves the conversion of eicosapentaenoic acid to prostaglandin I3 through a series of enzymatic reactions. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of prostaglandin I3 (sodium salt) involves large-scale enzymatic synthesis using eicosapentaenoic acid as the starting material. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin I3 (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize prostaglandin I3.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the electrophilic centers of prostaglandin I3.
Major Products: The major products formed from these reactions include various derivatives of prostaglandin I3, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid oxidation and enzymatic synthesis pathways.
Biology: Prostaglandin I3 is studied for its role in cellular signaling and its effects on various biological processes, including inflammation and immune response.
Medicine: Due to its vasodilatory and anti-platelet aggregation properties, prostaglandin I3 is researched for its potential therapeutic applications in cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Prostaglandin I3 (sodium salt) exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation. The primary molecular targets include the prostaglandin I receptor and associated G-proteins, which mediate the downstream effects of the compound .
Comparison with Similar Compounds
Prostaglandin I2 (prostacyclin): Similar in structure and function, prostaglandin I2 also exhibits vasodilatory and anti-platelet aggregation properties.
Prostaglandin E2: Known for its role in inflammation and pain perception, prostaglandin E2 has different physiological effects compared to prostaglandin I3.
Prostaglandin F2α: Involved in smooth muscle contraction, prostaglandin F2α has distinct biological activities compared to prostaglandin I3
Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its specific synthesis from eicosapentaenoic acid and its potent vasodilatory and anti-platelet aggregation properties. Its short half-life and rapid hydrolysis to δ17-6-keto prostaglandin F1α further distinguish it from other prostaglandins .
Properties
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZBBNTGSRZMY-YICKWJRGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
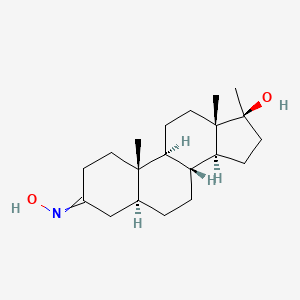

![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
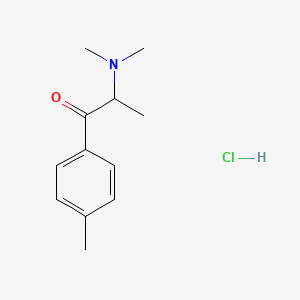
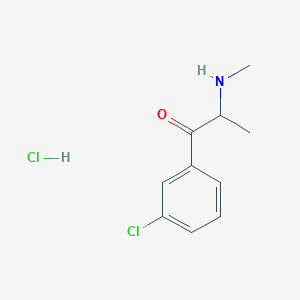
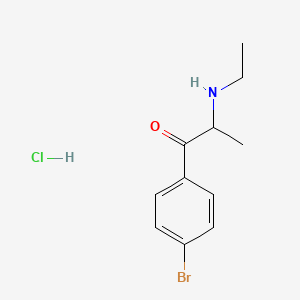
![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)
